tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate
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Overview
Description
tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and multiple methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization. Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various substituted indazoles, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the indazole ring can interact with various enzymes and receptors. These interactions can modulate biological activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
- 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone
- 1-Acetyl-4-tert-butyl-2,6-dimethyl-3,5-dinitrobenzene
Uniqueness
tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H23N3O2 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 5-amino-3,5-dimethyl-6,7-dihydro-4H-indazole-2-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-9-10-8-14(5,15)7-6-11(10)16-17(9)12(18)19-13(2,3)4/h6-8,15H2,1-5H3 |
InChI Key |
RRLZPCYJUACPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCC2=NN1C(=O)OC(C)(C)C)(C)N |
Origin of Product |
United States |
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